Pendimethalin-d5

Overview

Description

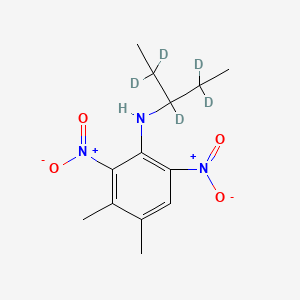

Pendimethalin-d5 is a deuterium-labeled derivative of Pendimethalin, an herbicide widely used to control annual grasses and certain broadleaf weeds. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes this compound particularly useful in scientific research, especially in the fields of analytical chemistry and environmental studies .

Scientific Research Applications

Pendimethalin-d5 has a wide range of applications in scientific research:

Analytical Chemistry: It is used as an internal standard in mass spectrometry and other analytical techniques to quantify the presence of Pendimethalin and its metabolites in environmental and biological samples.

Environmental Studies: The compound helps in tracing the environmental fate and transport of Pendimethalin, providing insights into its degradation pathways and persistence in soil and water.

Agricultural Research: this compound is used to study the efficacy and behavior of Pendimethalin in various agricultural settings, aiding in the development of more effective and sustainable herbicide formulations.

Mechanism of Action

Target of Action

Pendimethalin-d5, a deuterium-labeled version of Pendimethalin, is a selective pre-emergence herbicide . It primarily targets the roots and shoots of young plants, specifically weed seedlings . The compound inhibits cell division in these parts of the plant, preventing them from establishing themselves and competing with desirable crops or ornamental plants .

Mode of Action

This compound works by disrupting cell division in the roots and shoots of young plants . It does this by binding selectively in the minor groove of DNA, forming covalent bonds with G and C nitrogenous bases, as well as with the ribose sugar . This interaction inhibits the growth of weed seedlings as they try to emerge from the soil .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the process of cell division. By inhibiting cell division and cell elongation, this compound disrupts the normal growth and development of weed seedlings . This results in the prevention of weed emergence, particularly during the crucial development phase of the crop .

Pharmacokinetics

It is known that the compound is applied to the soil before weed seeds germinate . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are likely influenced by factors such as soil composition, moisture levels, and temperature.

Result of Action

The primary result of this compound’s action is the effective control of a wide variety of weeds . By inhibiting the growth of weed seedlings, it prevents them from emerging and competing with crops . This leads to improved crop yields and reduced need for post-emergence herbicides .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. These include the composition and moisture level of the soil, the timing of application relative to weed seed germination, and the specific types of weeds present . Proper use, following label directions, is important for maximizing its effectiveness and minimizing potential environmental impact .

Safety and Hazards

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Analysis

Biochemical Properties

Pendimethalin-d5, like its parent compound Pendimethalin, inhibits cell division and cell elongation .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits root and shoot growth, controlling the weed population and preventing weeds from emerging, particularly during the crucial development phase of the crop . It also induces DNA damage in roots of certain plants .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting cell division and cell elongation . It is suggested that Pendimethalin molecules intercalate into the double helix of DNA, affecting its function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits sustained release characteristics . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways that affect plant cellular division or mitosis

Transport and Distribution

It is known that Pendimethalin, the parent compound, is used in premergence and postemergence applications to control weeds , suggesting it is distributed in the environment where it can be absorbed by plants.

Subcellular Localization

Given its mode of action, it likely interacts with cellular components involved in cell division and elongation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pendimethalin-d5 can be synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Pendimethalin molecule. One common method involves the use of deuterated reagents in the nitration and alkylation steps of Pendimethalin synthesis. The process typically includes:

Nitration: The aromatic ring of the precursor compound is nitrated using deuterated nitric acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the nitration and alkylation reactions are carried out under controlled conditions. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pendimethalin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under acidic or basic conditions.

Major Products: The major products formed from these reactions include various nitro, amino, and halogenated derivatives of this compound, which are useful for further chemical modifications and studies .

Comparison with Similar Compounds

Trifluralin: Another dinitroaniline herbicide with a similar mode of action but different chemical structure.

Oryzalin: A related compound used for pre-emergence control of weeds in various crops.

Prodiamine: A dinitroaniline herbicide with a longer residual activity compared to Pendimethalin.

Uniqueness: Pendimethalin-d5’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of Pendimethalin are required .

Properties

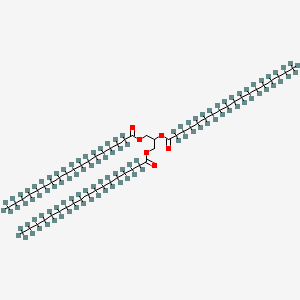

IUPAC Name |

3,4-dimethyl-2,6-dinitro-N-(2,2,3,4,4-pentadeuteriopentan-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h7,10,14H,5-6H2,1-4H3/i5D2,6D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIFOSRWCNZCFN-SPPSLMSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])(C([2H])([2H])C)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858285 | |

| Record name | 3,4-Dimethyl-2,6-dinitro-N-[(2,2,3,4,4-~2~H_5_)pentan-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-39-0 | |

| Record name | 3,4-Dimethyl-2,6-dinitro-N-[(2,2,3,4,4-~2~H_5_)pentan-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research focuses on analyzing dinitroaniline residues in food. Why is the analysis of these residues important, and how does the use of Pendimethalin-d5 contribute to this analysis?

A1: Dinitroaniline herbicides, like Pendimethalin, are widely used in agriculture. Their residues can persist in food products, raising concerns about potential health risks. [] Therefore, accurate and sensitive methods are needed to monitor these residues in complex food matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyran-4-ethanol,2-ethoxy-5-ethyltetrahydro-,[2S-(2alpha,4alpha,5bta)]-(9CI)](/img/no-structure.png)

![3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene](/img/structure/B588890.png)

![2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)

![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)